molecular formula C₅₉H₇₄N₁₂O₁₁S₂ B117028 Octastatin CAS No. 116430-60-5

Octastatin

Katalognummer B117028
CAS-Nummer: 116430-60-5
Molekulargewicht: 1191.4 g/mol
InChI-Schlüssel: KBIZSMHYSQUHDH-NCACADTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octastatin, also known as Vapreotide, is a synthetic cyclic octapeptide analogue of somatostatin . It is used in the treatment of esophageal variceal bleeding in patients with cirrhotic liver disease and AIDS-related diarrhea . The sequence of Octastatin is H-D-Phe-Cys (1)-Tyr-D-Trp-Lys-Val-Cys (1)-Trp-NH2 .


Molecular Structure Analysis

The molecular structure of Octastatin can be analyzed using various techniques such as X-ray diffraction and electron diffraction . These techniques can provide detailed information about the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The chemical reactions involving Octastatin can be analyzed using sensitivity analysis . This involves determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations.


Physical And Chemical Properties Analysis

The physical and chemical properties of Octastatin can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Wissenschaftliche Forschungsanwendungen

Stabilization and Formulation

  • Octastatin (also known as vapreotide or RC-160) is primarily being developed for oncological, enterologic, and neuroendocrine applications. It's a somatostatin analogue with significant importance in pharmaceutical formulations. Studies have focused on creating stable freeze-dried preparations for parenteral injection, optimizing dosage forms, and ensuring long-term stability. Key findings include the suitability of glutamic acid-sodium glutamate buffer as a stabilizing agent and specific freeze-drying procedures for industrial production (Pourrat et al., 1995); (Barthomeuf et al., 1996).

Medical Imaging

  • Optical Coherence Tomography (OCT) elastography, not directly linked to Octastatin, is a significant advancement in medical imaging. It measures microscopic deformation of biological tissue under stress, offering potential applications in diagnosing various medical conditions (Schmitt, 1998); (Larin & Sampson, 2017).

Treatment of Neuroendocrine Gastro-Intestinal Tumours

  • Octastatin has been used in clinical trials for treating neuroendocrine gastro-intestinal tumours and the carcinoid syndrome. It was administered as a continuous subcutaneous infusion, showing improvements in the carcinoid syndrome and stabilization of tumour size in many patients, albeit with some dose escalation required for effectiveness (Eriksson et al., 1996).

Pharmacological Stability

  • Research on Octastatin's stability in aqueous solutions revealed that its degradation follows first-order kinetics and is influenced by pH, temperature, and buffer composition. Optimal stability was observed in glutamate and acetate buffers, providing insights for its effective formulation and storage (Jang et al., 1997).

Role in Cancer Treatment

  • Octastatin has been evaluated in the treatment of metastatic breast cancer. Despite being well-tolerated and reducing serum levels of growth factors, it showed limited effectiveness in tumor response, suggesting a need for combining it with other anti-tumour agents (O'Byrne et al., 1999).

Development and Licensing

  • Vapreotide, another name for Octastatin, has been developed and patented for various medical applications. It has seen different formulations for administration and has been submitted for approval for specific medical conditions in several regions (Drugs in R&D, 2003).

Zukünftige Richtungen

The future directions of Octastatin research could involve further investigation into its potential uses and effects. For instance, there is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous . Additionally, further knowledge of the in vivo biodistribution of Octastatin may help to better understand the origin of off-target effects and potentially allow distinguishing between statin-resistant and non-resistant patients .

Eigenschaften

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIZSMHYSQUHDH-NCACADTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H74N12O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1191.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vapreotide acetate

CAS RN

116430-60-5
Record name Vapreotide acetate [USAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VAPREOTIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5562377HFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octastatin
Reactant of Route 2
Octastatin
Reactant of Route 3
Octastatin
Reactant of Route 4
Octastatin
Reactant of Route 5
Octastatin
Reactant of Route 6
Octastatin

Citations

For This Compound
214
Citations
B Eriksson, ET Janson, NDS Bax, M Mignon, R Morant… - Digestion, 1996 - karger.com
… In summary, this study shows that octastatin or RC-160 had a … before the start of treatment with octastatin. The PET scan showed … The PET scan to the right is after 6 months of octastatin …
Number of citations: 66 karger.com
SW Jang, BH Woo, JT Lee, SC Moon… - Pharmaceutical …, 1997 - Taylor & Francis
… This study describes the degradation kinetics of Octastatin as … Octastatin was more stable in glutamate buffer than in acetate … Octastatin was not defined, the highest stability of Octastatin …
Number of citations: 10 www.tandfonline.com
C Barthomeuf, H Pourrat, A Pourrat, H Ibrahim… - Pharmaceutica Acta …, 1996 - Elsevier
Octastatin ® (vapreotide INN) is a somatostatin analogue being developed in gastro-enterologic, neuroendocrine and oncologic applications. The pharmaceutical form is a freeze-dried …
Number of citations: 13 www.sciencedirect.com
P Rougiere, KE Ôberga - 1996 - karger.com
In an open phase III study, octastatin was given as a continuous subcutaneous (sc) infusion to 35 patients (mean age 62 years) with malignant neuroendo crine gastro-intestinal tumours …
Number of citations: 0 karger.com
H IBRAHIMC - jlc.jst.go.jp
Octastatin®(RC-160, vapreotide INN) is a somatostatin analogue being developed for use in oncological, enterelogic and neuroendocrine applications. The pharmaceutical form is a …
Number of citations: 0 jlc.jst.go.jp
H POURRAT, C BARTHOMEUF… - Biological and …, 1995 - jstage.jst.go.jp
Octastatin (RC-160, vapreotide INN) is a somatostatin analogue being developed for use in oncological, enterologic and neuroendocrine applications. The pharmaceutical form is a …
Number of citations: 13 www.jstage.jst.go.jp
ET Janson, A Gobl, KM Kälkner, K Öberg - Cancer Research, 1996 - AACR
Predictive tests for treatment with somatostatin analogues have been asked for by clinicians. We have shown previously that somatostatin receptor (sstr) scintigraphy may be used to …
Number of citations: 61 aacrjournals.org
WW de Herder, LJ Hofland, AJ van der Lely… - Baillière's clinical …, 1996 - Elsevier
A great number of gut endocrine tumours show high expression of receptors for neuropeptides, such as SRIF and VIP. The expression of ssts is essential for the control of hormonal …
Number of citations: 28 www.sciencedirect.com
E Tiensuu Janson, JE Westlin, B Eriksson… - European Journal of …, 1994 - diva-portal.org
This study was performed to evaluate whether the presence or absence of somatostatin receptors in malignant carcinoid tumours detected by [111In-DTPA-D-Phe1] octreotide …
Number of citations: 19 www.diva-portal.org
ET Janson, JE Westlin, B Eriksson… - European Journal of …, 1994 - Bioscientifica Ltd
Number of citations: 113

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.